REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:8][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[C:3]=1/[CH:11]=[CH:12]/[CH:13](O)[CH3:14].C1(C)C=CC(S(O)(=O)=[O:23])=CC=1.CCOCC>C1(C)C=CC=CC=1>[CH3:1][C:2]1[C:8](=[O:23])[CH2:6][CH2:5][C:4]([CH3:10])([CH3:9])[C:3]=1[CH:11]=[CH:12][CH:13]=[CH2:14]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CC(=O)C1)(C)C)/C=C/C(C)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
2,4,4-trimethyl-3-(buta-1,3-diethyl)cyclohex-2-en-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
with simultaneous removal of the water
|
Type
|
CUSTOM
|
Details
|
formed by means of a water separator
|
Type
|
WASH
|
Details
|
the organic phase is washed three times with soda solution and three times with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
There are obtained 61 g of crude product which
|
Type
|
DISTILLATION
|
Details
|
Distillation of the crude product over a 15 cm column
|
Name
|
2,4,4-trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one
|
Type
|
product
|
Smiles
|
CC=1C(CCC(C1C=CC=C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: CALCULATEDPERCENTYIELD | 2715% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |